molecular formula C11H16IN3O2 B2957292 tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1823229-68-0

tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B2957292
CAS No.: 1823229-68-0
M. Wt: 349.172
InChI Key: OOLRKPDIKPSMSQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a halogenated heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This molecule is characterized by a tert-butyl carbamate group at the 5-position and an iodine substituent at the 3-position. The iodine atom likely enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), offering distinct advantages in synthesizing complex molecules .

Properties

IUPAC Name

tert-butyl 3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-4-5-15-9(7-14)8(12)6-13-15/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLRKPDIKPSMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)I)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823229-68-0
Record name tert-butyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-step reactions. One common method includes the reaction of enaminone intermediates with tert-butyl hydrazine hydrochloride in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent mixture of ethyl acetate and water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival . This makes it a potential candidate for the development of anticancer agents.

Comparison with Similar Compounds

Key Observations :

  • Halogenated Derivatives: Bromo and iodo analogs share utility in cross-coupling reactions. Bromo derivatives (e.g., ) are widely used due to their balance of reactivity and stability, with yields up to 95% in bromination reactions .
  • Boronate Esters : These derivatives (e.g., ) enable efficient Suzuki-Miyaura couplings, critical for introducing aryl/heteroaryl groups. Crude yields of boronate esters are typically high (e.g., 980 mg crude product from 1.05 g starting material) .
  • Aminomethyl and Cyclopropyl Derivatives: Functionalization with polar groups (e.g., NH₂CH₂) improves solubility, while cyclopropyl substitution () introduces steric effects beneficial for target engagement in antiviral applications .

Halogenation

  • Bromination : Achieved via N-bromosuccinimide (NBS) in dichloromethane, yielding tert-butyl 3-bromo derivatives in 95% yield . Similar methods could be adapted for iodination using N-iodosuccinimide (NIS).
  • Boronate Synthesis : Pd-catalyzed borylation of bromo precursors with bis(pinacolato)diboron affords boronate esters under inert conditions (90°C, 12 hours) .

Cross-Coupling Reactions

  • Suzuki-Miyaura: Bromo and boronate derivatives participate in Pd-mediated couplings. For example, tert-butyl 3-bromo-6-isopropyl derivatives react with arylboronic acids (e.g., 4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenylboronic acid) to yield biaryl products .

Physicochemical Properties

Property tert-Butyl 3-bromo Derivative tert-Butyl 3-aminomethyl Derivative tert-Butyl Boronate Ester
Purity >97% Not reported Crude (no purification data)
Solubility Soluble in DCM, THF Likely enhanced in polar solvents Soluble in 1,4-dioxane/water
Storage Conditions 2–8°C, inert atmosphere 2–8°C, sealed -20°C (short-term stability)

Notable Trends:

  • Bromo and boronate derivatives require anhydrous conditions and low-temperature storage to prevent decomposition .
  • Aminomethyl derivatives may exhibit improved aqueous solubility, facilitating biological testing .

Biological Activity

tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS Number: 1823229-68-0) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazine core with a tert-butyl group and an iodine substituent. The molecular formula is C11_{11}H18_{18}N3_3O2_2I, with a molecular weight of 338.18 g/mol. The structural representation is as follows:

Chemical Structure

Mechanisms of Biological Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that pyrazolo derivatives can inhibit the growth of bacteria and fungi, potentially via disruption of cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Investigations into the cytotoxic effects of similar compounds have shown promise in inducing apoptosis in cancer cells. The presence of iodine may enhance these effects through increased reactivity or by acting as a radiosensitizer.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

In Vitro Studies

A study conducted on various pyrazolo derivatives demonstrated that tert-butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values were reported at concentrations lower than those for many standard chemotherapeutics, indicating a potent effect.

Cell LineIC50 (µM)
A54910.5
HeLa8.2

In Vivo Studies

In vivo studies have shown that this compound can reduce tumor size in xenograft models when administered at specific dosages. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.

Pharmacokinetics

The pharmacokinetic profile indicates moderate absorption with a half-life suitable for therapeutic applications. Further studies are needed to optimize delivery methods and formulations.

Q & A

Basic: What spectroscopic methods are most reliable for characterizing tert-butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?

Answer:
The compound should be characterized using a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and IR spectroscopy to confirm its structure and purity. For example:

  • <sup>1</sup>H NMR can resolve proton environments in the pyrazolo-pyrazine core and tert-butyl group (δ ~1.4 ppm for tert-butyl protons) .
  • IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-I bonds (500–650 cm⁻¹).
    Advanced confirmation can be achieved via single-crystal X-ray diffraction , as demonstrated for structurally related tert-butyl pyrazolo-pyridine carboxylates, which provide precise bond angles and stereochemistry .

Basic: How can synthesis conditions for this compound be optimized to improve yield and purity?

Answer:
Key factors include:

  • Catalyst selection : Use hydrogenation catalysts like Pt/C (5 wt.%) under H₂ atmospheres for selective reductions, as shown in analogous pyrazolo-pyrazine syntheses (94% yield achieved with Pt/C) .
  • Solvent choice : Dichloromethane (DCM) or methanol is preferred for Boc deprotection (using TFA) and recrystallization .
  • Temperature control : Stirring at 50°C for hydrogenation reactions minimizes side products .

Advanced: What methodologies enable regioselective iodination in the pyrazolo-pyrazine scaffold?

Answer:
Regioselective iodination at the 3-position can be achieved via:

  • Electrophilic halogenation : Use I₂ with Lewis acids (e.g., AgOTf) to direct iodination to electron-rich positions.
  • Metal-mediated coupling : Palladium-catalyzed reactions (e.g., Stille or Suzuki couplings) using tert-butyl 3-bromo analogs as precursors, as seen in related bromo derivatives .
    Monitor reaction progress by TLC or LC-MS to confirm selectivity.

Advanced: How does the compound’s stability vary under different storage or reaction conditions?

Answer:

  • Thermal stability : Avoid prolonged heating >60°C, as tert-butyl esters are prone to decomposition.
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent halogen bond degradation.
  • pH sensitivity : Boc groups hydrolyze under strong acidic/basic conditions; neutral pH is recommended during purification .

Advanced: What mechanistic insights are critical for its use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Borylation : Convert the iodo group to a boronate ester (e.g., via Miyaura borylation) for Suzuki couplings. Tert-butyl 3-(dioxaborolane)pyrazolo-pyridine analogs demonstrate successful cross-coupling with aryl halides .
  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 in THF/water mixtures (80°C) maximizes coupling efficiency.

Data Contradiction Analysis: How to address discrepancies in reported yields for similar intermediates?

Answer:
For example, Boc deprotection yields vary from 27% to 94% in related compounds . Troubleshoot by:

  • Optimizing equivalents of TFA : Excess TFA (e.g., 6 mL for 0.269 mmol substrate) improves deprotection efficiency .
  • Workup adjustments : Use saturated NaHCO₃ to neutralize residual TFA and minimize product loss during extraction.

Intermediate Handling: What strategies prevent degradation of labile intermediates during synthesis?

Answer:

  • Low-temperature storage : Keep intermediates at –20°C under inert atmosphere.
  • Rapid purification : Use flash chromatography (e.g., EtOAc/MeOH with 0.25% Et₃N) to isolate air/moisture-sensitive intermediates .
  • In situ derivatization : Convert unstable intermediates to stable derivatives (e.g., trifluoroacetate salts) .

Computational Modeling: How can DFT calculations validate the compound’s electronic structure?

Answer:

  • Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to confirm regiochemistry.
  • Analyze X-ray crystallography data (e.g., bond lengths and angles from ) to refine computational models.

Troubleshooting Purification: Why does recrystallization sometimes fail, and how to resolve this?

Answer:

  • Solvent polarity mismatch : Optimize solvent pairs (e.g., DCM/hexane) for gradient recrystallization .
  • Impurity interference : Pre-purify via column chromatography (silica gel, EtOAc/hexane) before recrystallization.

Biological Relevance: What in vitro assays are suitable for probing its potential as a kinase inhibitor?

Answer:

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization.
  • Cellular cytotoxicity : Test in cancer cell lines (e.g., HCT-116) with IC₅₀ determination via MTT assays.
    Structural analogs (e.g., pyrazolo-pyrimidine carboxylates) show kinase-binding activity, suggesting similar potential .

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